molecular formula C20H24N2O4 B14261415 Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- CAS No. 141333-62-2

Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)-

Cat. No.: B14261415
CAS No.: 141333-62-2
M. Wt: 356.4 g/mol
InChI Key: SLWQJBZZXRYEOK-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with ethanamine, cyclopentyloxy, methoxy, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Etherification: The formation of the cyclopentyloxy group through an etherification reaction, where cyclopentanol reacts with the benzene ring in the presence of an acid catalyst.

    Methoxylation: The addition of the methoxy group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Amination: Formation of amino derivatives.

    Etherification: Formation of ether derivatives.

    Methoxylation: Formation of methoxy derivatives.

Scientific Research Applications

Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.

    Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

141333-62-2

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(3-cyclopentyloxy-4-methoxyphenyl)ethyl]-4-nitroaniline

InChI

InChI=1S/C20H24N2O4/c1-25-19-11-6-15(14-20(19)26-18-4-2-3-5-18)12-13-21-16-7-9-17(10-8-16)22(23)24/h6-11,14,18,21H,2-5,12-13H2,1H3

InChI Key

SLWQJBZZXRYEOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC=C(C=C2)[N+](=O)[O-])OC3CCCC3

Origin of Product

United States

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